



A Technical Guide to the Photophysical Properties of Indocyanine Green (ICG)

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For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) is a tricarbocyanine dye that has been approved by the Food and Drug Administration (FDA) for various clinical applications, primarily in medical diagnostics.[1] [2][3] Its utility stems from its unique photophysical properties in the near-infrared (NIR) region, which allows for deep tissue penetration of light and minimal autofluorescence from endogenous biomolecules.[1] This guide provides an in-depth overview of the core photophysical characteristics of ICG, detailed experimental protocols for their measurement, and a summary of its behavior in various environments.

Core Photophysical Properties of ICG

The photophysical properties of ICG are highly sensitive to its environment, including the solvent, concentration, and presence of plasma proteins.[3] In aqueous solutions, ICG tends to form aggregates, which significantly alters its absorption and emission characteristics.[4] When administered intravenously, ICG rapidly binds to plasma proteins, primarily albumin, which leads to a more stable, monomeric form with enhanced fluorescence.[1][3]

Quantitative Data Summary

The following tables summarize the key photophysical parameters of ICG in its monomeric and aggregated forms across different media.

Table 1: Photophysical Properties of ICG Monomers in Various Solvents



Solvent/Me dium	Absorption Max (λ_abs) (nm)	Emission Max (λ_em) (nm)	Molar Extinction Coefficient (ε) (M ⁻¹ cm ⁻¹)	Fluorescen ce Quantum Yield (Φ_F)	Fluorescen ce Lifetime (τ) (ns)
Water	~780[3][4]	~810[3][5]	~150,000 - 250,000[6]	~0.01 - 0.02[7]	~0.17[5]
Ethanol	~785[4]	~820[4]	~220,000[8]	~0.13[4]	Not Widely Reported
DMSO	~795	~825	~223,000[8]	~0.14[8][9]	Not Widely Reported
Human Plasma / Blood	~800-805[1]	~830-835[1]	~200,000	~0.03 - 0.1[7]	~0.56
Fetal Bovine Serum (FBS)	~797[4]	~821[4]	180,000 ± 10,000[4]	0.071 ± 0.004[4]	Not Widely Reported

Table 2: Photophysical Properties of ICG J-Aggregates

Property	Value	
Absorption Maximum (λ_abs)	~890 - 896 nm	
Emission Characteristics	Generally weak or non-fluorescent	
Formation Conditions	High concentrations in aqueous solution, often induced by heat or specific cations	
Significance	Enhanced photothermal conversion efficiency, potential for photoacoustic imaging and photothermal therapy	

Experimental Protocols



Accurate characterization of ICG's photophysical properties is crucial for its application. Below are detailed methodologies for key experiments.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ϵ) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law: $A = \epsilon cl$, where A is the absorbance, c is the molar concentration, and I is the path length of the cuvette.

Methodology:

- Preparation of ICG Stock Solution: Prepare a stock solution of ICG in a suitable solvent (e.g., DMSO) at a known concentration.
- Serial Dilutions: Perform a series of dilutions of the stock solution in the solvent of interest to obtain a range of concentrations.
- Spectrophotometer Measurement: Using a UV-Vis-NIR spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ max).
- Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε) if the path length is 1 cm.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.

Methodology:

- Standard Selection: Choose a standard dye with a known quantum yield that absorbs and emits in a similar spectral region to ICG (e.g., IR-125 in DMSO).
- Absorbance Matching: Prepare solutions of the standard and ICG with low absorbance values (typically < 0.1) at the excitation wavelength to minimize reabsorption effects.



- Fluorescence Spectra Acquisition: Using a spectrofluorometer with an integrating sphere, record the fluorescence emission spectra of both the standard and ICG solutions under identical excitation conditions.
- Calculation: The quantum yield of the ICG sample is calculated using the following equation:
 Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.

Methodology:

- Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a fast photodetector (e.g., a single-photon avalanche diode), and timing electronics.
- Sample Preparation: Prepare a dilute solution of ICG to avoid concentration quenching.
- Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the
 emitted photons are recorded relative to the laser pulse. This process is repeated for a large
 number of photons to build a histogram of decay times.
- Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).

Assessment of Photostability

Photostability refers to a molecule's resistance to photodegradation upon exposure to light.

Methodology:

Sample Preparation: Prepare a solution of ICG at a known concentration.



- Controlled Irradiation: Expose the solution to a light source with a specific wavelength and intensity (e.g., a laser or a filtered lamp) for defined periods.
- Monitoring Degradation: At regular intervals, measure the absorbance or fluorescence intensity of the solution.
- Data Analysis: Plot the change in absorbance or fluorescence as a function of irradiation time. The rate of decay provides a measure of the photostability. The initial degradation yield can also be calculated.

Preparation of ICG J-Aggregates

ICG can form J-aggregates, which have a distinct, red-shifted absorption peak.

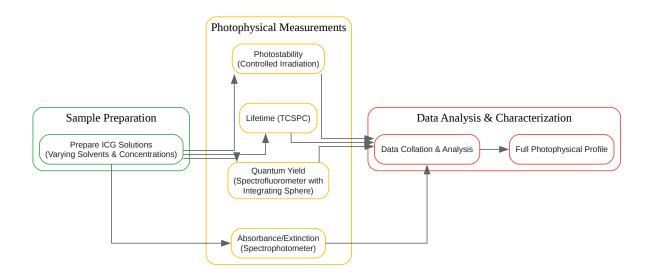
Methodology:

- High Concentration Solution: Prepare a relatively high concentration of ICG in an aqueous solution (e.g., deionized water).
- Induction of Aggregation: Aggregation can be induced by methods such as heating the solution (e.g., at 65°C for several hours) or by the addition of salts.
- Characterization: The formation of J-aggregates is confirmed by observing the appearance of a new, sharp absorption peak at around 890-896 nm using a UV-Vis-NIR spectrophotometer.

Visualizations: Workflows and Mechanisms

To better illustrate the processes involved in characterizing and utilizing ICG, the following diagrams are provided.

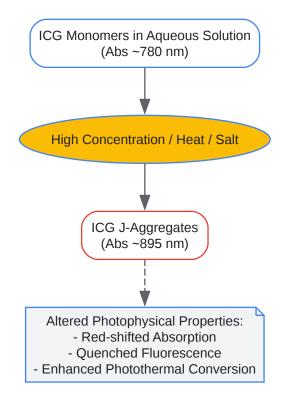




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Experimental workflow for ICG characterization.





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Formation and properties of ICG J-aggregates.



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Simplified workflow of ICG for in vivo imaging.

Conclusion

The photophysical properties of Indocyanine Green are multifaceted and highly dependent on its local environment. A thorough understanding and precise measurement of these properties are paramount for its effective use in research, diagnostics, and therapeutic applications. This



guide provides a foundational overview and practical methodologies to aid scientists and developers in harnessing the full potential of this versatile near-infrared dye.

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References

- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Emission and absorption properties of indocyanine green in Intralipid solution PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. sciforum.net [sciforum.net]
- 9. researchgate.net [researchgate.net]
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